molecular formula C5H6N2O3 B2803054 (3-hydroxy-1H-pyrazol-4-yl)acetic acid CAS No. 876716-99-3

(3-hydroxy-1H-pyrazol-4-yl)acetic acid

Cat. No.: B2803054
CAS No.: 876716-99-3
M. Wt: 142.114
InChI Key: RUFCCZLIZRQRAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Pyrazole-Containing Heterocycles in Medicinal Chemistry Scaffolds

Pyrazole (B372694), a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.govrsc.orgorientjchem.org Its derivatives exhibit a wide spectrum of biological activities, which has led to their incorporation into numerous approved drugs. nih.gov The pyrazole ring's ability to participate in hydrogen bonding, its metabolic stability, and its capacity to be readily functionalized at various positions contribute to its prevalence in drug discovery programs. nih.gov

Pyrazole-containing compounds have demonstrated efficacy as anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral agents. nih.govresearchgate.net A notable example is Celecoxib, a selective COX-2 inhibitor used for treating arthritis, which features a substituted pyrazole ring as its core structure. The diverse pharmacological profiles of pyrazole derivatives underscore the importance of developing novel synthetic routes to access unique substitution patterns on this versatile heterocycle.

Table 1: Examples of Pharmacological Activities of Pyrazole Derivatives

Pharmacological ActivityExample Compound ClassReference
Anti-inflammatoryDiaryl-substituted pyrazoles nih.gov
AnalgesicPhenylpyrazolones jst.go.jp
AntimicrobialN-Arylpyrazole derivatives nih.gov
AnticancerPyrazolo[3,4-d]pyrimidines mdpi.com
AntiviralRibofuranosylpyrazoles nih.gov

Significance of (3-hydroxy-1H-pyrazol-4-yl)acetic acid as a Key Synthetic Precursor

The compound this compound serves as a crucial intermediate in the synthesis of a variety of more complex molecules. The presence of both a hydroxyl group on the pyrazole ring and a carboxylic acid function on the side chain provides two distinct points for chemical modification. The hydroxyl group can undergo tautomerization to a pyrazolone (B3327878) form, influencing its reactivity and biological interactions. chemhelpasap.com The acetic acid moiety allows for the formation of amides, esters, and other derivatives, enabling the extension of the molecular scaffold and the introduction of diverse functional groups.

This dual functionality makes it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery. For instance, the carboxylic acid can be coupled with various amines to generate a series of amides, each with potentially different biological activities. Similarly, the hydroxyl group can be alkylated or acylated to explore the structure-activity relationships of the resulting ethers and esters.

Historical Overview of Relevant Pyrazole Derivative Synthesis

The synthesis of pyrazole derivatives has a rich history dating back to the late 19th century. The most classical and widely recognized method is the Knorr pyrazole synthesis , first reported by Ludwig Knorr in 1883. nih.govchemhelpasap.comjk-sci.com This reaction typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. rsc.orgchemhelpasap.com The versatility of this method lies in the wide variety of commercially available or readily synthesizable dicarbonyl compounds and hydrazines, allowing for the preparation of a diverse range of substituted pyrazoles. jk-sci.com

A variation of the Knorr synthesis, which is particularly relevant to the synthesis of 3-hydroxypyrazoles (often existing as their pyrazolone tautomers), involves the use of β-ketoesters. rsc.orgchemhelpasap.com The reaction of a β-ketoester, such as ethyl acetoacetate, with hydrazine or its derivatives leads to the formation of a pyrazolone ring system. rsc.orgorientjchem.org

Over the years, numerous other methods for pyrazole synthesis have been developed, including multicomponent reactions and transition-metal-catalyzed cross-coupling reactions, which have expanded the scope and efficiency of pyrazole construction. mdpi.com The Vilsmeier-Haack reaction, for instance, has been employed to introduce formyl groups onto pyrazole rings, which can then be further elaborated. These advancements continue to facilitate the discovery of novel pyrazole-based compounds with significant therapeutic potential.

Table 2: Key Historical Developments in Pyrazole Synthesis

YearDevelopmentKey ReactantsReference
1883Knorr Pyrazole Synthesis1,3-Dicarbonyl compound + Hydrazine nih.govchemhelpasap.com
-Knorr Pyrazolone Synthesisβ-Ketoester + Hydrazine rsc.orgchemhelpasap.com
VariousVilsmeier-Haack FormylationSubstituted Hydrazone + POCl₃/DMF mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-oxo-1,2-dihydropyrazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c8-4(9)1-3-2-6-7-5(3)10/h2H,1H2,(H,8,9)(H2,6,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFCCZLIZRQRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876716-99-3
Record name 2-(3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for the Preparation of 3 Hydroxy 1h Pyrazol 4 Yl Acetic Acid

Strategic Design of Precursor Molecules

The efficient synthesis of (3-hydroxy-1H-pyrazol-4-yl)acetic acid hinges on the rational design of precursor molecules that contain the necessary carbon framework to form the pyrazole (B372694) ring and its substituents. A key precursor identified for this synthesis is diethyl 2-acetyl-3-oxosuccinate . This β-keto ester is strategically designed as it contains the five-carbon backbone required for the C3, C4, and C5 positions of the pyrazole ring and the attached acetic acid moiety.

The synthesis of this precursor can be achieved through a Claisen condensation reaction. This reaction involves the condensation of diethyl oxalate (B1200264) and ethyl acetate (B1210297) in the presence of a base like sodium ethoxide. google.com In this process, the ethyl acetate acts as the nucleophile, attacking the diethyl oxalate to form the desired β-keto ester. The reaction is typically performed at low temperatures to control the reactivity and improve the yield of the product. google.com

An alternative approach to similar structures involves the Claisen condensation of dimethyl 2,3-thiophenedicarboxylate with methyl acetate, showcasing the versatility of this reaction in creating complex carbonyl precursors. chempap.org

Cyclization Reactions for Pyrazole Ring Formation

The formation of the pyrazole ring is a critical step in the synthesis, and it is typically achieved through cyclization reactions involving a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative.

Hydrazine-Based Cycloadditions

The most common method for constructing the pyrazole ring is the reaction of a β-dicarbonyl compound with hydrazine. In the case of this compound synthesis, the precursor, diethyl 2-acetyl-3-oxosuccinate, reacts with hydrazine hydrate (B1144303) . The reaction proceeds via a condensation mechanism where the two nitrogen atoms of the hydrazine molecule react with the two carbonyl groups of the β-keto ester, followed by cyclization and dehydration to form the pyrazole ring. This method is a variation of the well-established Knorr pyrazole synthesis. mdpi.com The use of acetic acid can be employed as a catalyst in such cyclization reactions. nih.govnih.govresearchgate.net

Condensation Reactions with β-Keto Esters or Equivalents

The condensation of β-keto esters with hydrazines is a cornerstone of pyrazole synthesis. mdpi.comnih.gov The reaction of diethyl 2-acetyl-3-oxosuccinate with hydrazine hydrate directly yields the ethyl ester of the target molecule, ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate . The reaction conditions, such as solvent and temperature, can be optimized to maximize the yield and purity of the product. Solvents like ethanol (B145695) are commonly used for this type of condensation. nih.gov

Multicomponent reactions involving β-ketoesters, aldehydes, and hydrazines, often catalyzed by Lewis acids, represent an efficient way to synthesize highly substituted pyrazoles. nih.govbeilstein-journals.org While not a direct route to the target molecule, these methods highlight the versatility of β-keto esters in pyrazole synthesis.

Introduction and Functionalization of the Acetic Acid Moiety

The acetic acid group at the C4 position of the pyrazole ring is introduced concurrently with the ring formation when using diethyl 2-acetyl-3-oxosuccinate as the precursor. The initial product of the cyclization is the ethyl ester, which then needs to be hydrolyzed to the final carboxylic acid.

The hydrolysis of ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate to this compound is typically achieved by heating the ester in the presence of an acid or a base. Basic hydrolysis, using an aqueous solution of a base like sodium hydroxide (B78521) followed by acidification, is a common and effective method for this transformation.

Alternatively, the acetic acid moiety can be introduced onto a pre-formed pyrazole ring. One potential, albeit more complex, route involves the Vilsmeier-Haack reaction. nih.govbeilstein-journals.org This reaction can be used to introduce a formyl group (-CHO) at the C4 position of a 3-hydroxypyrazole derivative. The resulting 4-formylpyrazole could then be converted to the acetic acid derivative through a series of steps, such as a Reformatsky reaction with an α-halo ester, which would introduce the carboxymethyl group. thieme-connect.comacs.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be adjusted, including the choice of catalyst, solvent, temperature, and reaction time.

For the Claisen condensation to form the precursor, the choice of base and the control of temperature are critical to prevent side reactions. google.com In the subsequent cyclization reaction, various catalysts can be employed to improve the efficiency. While simple acid catalysis with acetic acid is common, other catalysts such as nano-ZnO or various Lewis acids have been shown to be effective in the synthesis of other pyrazole derivatives and could be applied here. mdpi.comnih.gov

Microwave-assisted synthesis is another technique that can significantly reduce reaction times and improve yields in pyrazole synthesis. mdpi.com Solvent-free conditions have also been explored for similar reactions, offering a more environmentally friendly approach. mdpi.com The table below summarizes some of the catalysts and conditions that have been used for the synthesis of pyrazole derivatives and could be considered for optimizing the synthesis of the target compound.

Catalyst/ConditionReaction TypePotential Advantage
Acetic AcidCyclizationReadily available and effective
Nano-ZnOCyclizationEnvironmentally friendly, high yield
Lewis Acids (e.g., Yb(PFO)₃)Multicomponent SynthesisHigh efficiency and regioselectivity
Microwave IrradiationCyclizationReduced reaction time, improved yield
Solvent-FreeMulticomponent SynthesisGreen chemistry approach

Stereoselective Synthesis Approaches to this compound

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, its synthesis does not require stereoselective methods. However, the field of asymmetric synthesis of pyrazole and pyrazolone (B3327878) derivatives is an active area of research, particularly for the creation of chiral molecules with potential biological activity. thieme-connect.comrsc.org

Recent advances have focused on the enantioselective synthesis of pyrazolone derivatives with a stereocenter at the C4 position. thieme-connect.comresearchgate.net These methods often employ organocatalysts, such as chiral squaramides or N-heterocyclic carbenes (NHCs), or metal-based catalysts. acs.orgacs.orgrsc.org For instance, chiral phosphoric acids have been used to catalyze the enantioselective functionalization of pyrazolones. researchgate.net

These stereoselective approaches are not directly applicable to the synthesis of the achiral target molecule but are crucial for the synthesis of chiral derivatives of (pyrazol-4-yl)acetic acid. For example, an asymmetric Michael addition to a nitroalkene catalyzed by a squaramide organocatalyst has been used to synthesize chiral pyrazoles. dntb.gov.ua These methodologies would be essential if a chiral center were to be introduced into the acetic acid side chain or if the pyrazole ring were to be substituted with a chiral group.

Chemical Transformations and Reactivity of 3 Hydroxy 1h Pyrazol 4 Yl Acetic Acid

Reactions Involving the Carboxylic Acid Functional Group

The acetic acid moiety attached to the C4 position of the pyrazole (B372694) ring provides a primary site for transformations typical of carboxylic acids.

While the section heading refers to the carboxylic acid group, acylation reactions on this molecule predominantly involve the more nucleophilic 3-hydroxy group and the pyrazole ring nitrogens. The 3-hydroxy-pyrazole system exists in tautomeric forms, and its reactivity, particularly towards acylating agents like acetic anhydride (B1165640), often results in O-acylation, N-acylation, or both.

Treatment of 3-hydroxypyrazoles with acylating agents can lead to a mixture of products. For instance, using acetic anhydride can yield the O-acetylated product, the N-acetylated product, or a di-acetylated species, depending on the reaction conditions and the substitution pattern on the pyrazole ring. The use of glacial acetic acid as a solvent during reactions with hydrazine (B178648) hydrate (B1144303) is a common method to produce N-acetyl pyrazole derivatives researchgate.net.

The table below summarizes typical acylation reactions observed in related 3-hydroxypyrazole systems.

Acylating AgentPrimary Product(s)Typical Conditions
Acetic AnhydrideO-acetyl, N-acetyl, or di-acetyl pyrazolesGlacial acetic acid, reflux researchgate.net
Benzoyl ChlorideO-benzoyl, N-benzoyl pyrazolesPhase-transfer catalysis
Sulfonyl ChloridesN-sulfonyl pyrazolesTriethylamine (B128534) (TEA), THF or DCM nih.gov

This table is generated based on reactivity patterns of similar pyrazole compounds.

The carboxylic acid functional group of (3-hydroxy-1H-pyrazol-4-yl)acetic acid readily undergoes esterification and amidation, which are fundamental transformations for modifying its solubility and biological activity.

Esterification: Standard acid-catalyzed esterification methods, such as the Fischer esterification involving refluxing with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), can convert the carboxylic acid to its corresponding ester. The conversion of pyrazole carboxylic acids into various ester derivatives is a well-established synthetic route researchgate.netnih.gov. For instance, treatment of pyrazole-3-carboxylic acid with alcohols in the presence of an acid catalyst yields the corresponding esters researchgate.net.

Amidation: The synthesis of amides from the carboxylic acid group can be achieved using standard peptide coupling agents. Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like triethylamine (TEA) can efficiently couple the carboxylic acid with a primary or secondary amine to form the desired amide nih.gov. This method is widely used for creating pyrazole carboxamides, which are of significant interest in medicinal chemistry researchgate.net.

TransformationReagent(s)Product
EsterificationR-OH, H₂SO₄ (cat.)(3-hydroxy-1H-pyrazol-4-yl)acetyl ester
AmidationR¹R²NH, HBTU, TEAN-R¹, N-R²-(3-hydroxy-1H-pyrazol-4-yl)acetamide

This table outlines common synthetic routes for the functionalization of the carboxylic acid group.

Reduction: The carboxylic acid group can be reduced to the corresponding primary alcohol, yielding 2-(3-hydroxy-1H-pyrazol-4-yl)ethanol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like THF, followed by an aqueous workup. While direct literature on this specific reduction is limited, the reduction of carboxylic acids on heterocyclic systems is a standard procedure.

Oxidation: The carboxylic acid moiety is at a high oxidation state and is generally resistant to further oxidation under mild conditions. However, the pyrazole ring itself is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) have been used to oxidize alkyl side chains on pyrazoles to carboxylic acids researchgate.net. Under harsh oxidative conditions, the pyrazole ring of this compound could undergo degradation. Electrooxidation represents another pathway for the functionalization of pyrazole rings, often leading to halogenation if halide ions are present mdpi.com.

Transformations at the Pyrazole Nucleus

The pyrazole ring is an electron-rich aromatic system, and its reactivity is significantly influenced by the activating 3-hydroxy group and the deactivating carboxylic acid group at the C4 position.

In 3-hydroxypyrazoles, the C4 position is the most nucleophilic and thus the most reactive site for electrophilic aromatic substitution nih.gov. However, in the title compound, this position is already occupied by the acetic acid group. Consequently, electrophilic attack is expected to occur at the next most activated position, C5.

Common electrophilic aromatic substitution reactions for pyrazoles include halogenation, nitration, and sulfonation.

Halogenation: Pyrazoles can be readily halogenated. Bromination of pyrazole carboxylic acids with Br₂ can proceed in high yield mdpi.comresearchgate.net. Chlorination can be achieved using chlorine gas or N-chlorosuccinimide, typically yielding 4-chloro derivatives, but substitution at C5 is possible if C4 is blocked mdpi.com.

Nitration: Nitration of pyrazoles is also a common transformation, though the presence of an activating hydroxyl group and a deactivating carboxylic acid group can complicate the regioselectivity and reaction conditions.

ReactionReagent(s)Expected Product
BrominationBr₂, Acetic Acid(5-bromo-3-hydroxy-1H-pyrazol-4-yl)acetic acid
ChlorinationN-Chlorosuccinimide (NCS)(5-chloro-3-hydroxy-1H-pyrazol-4-yl)acetic acid
IodinationI₂, HIO₃(5-iodo-3-hydroxy-1H-pyrazol-4-yl)acetic acid mdpi.com
NitrationHNO₃, H₂SO₄(3-hydroxy-5-nitro-1H-pyrazol-4-yl)acetic acid

This table summarizes potential electrophilic substitution reactions on the pyrazole nucleus.

The two nitrogen atoms in the pyrazole ring are nucleophilic and can be readily alkylated or acylated. For an unsymmetrically substituted pyrazole like this compound, substitution can occur at either the N1 or N2 position, leading to a mixture of regioisomers.

N-Alkylation: The alkylation of pyrazoles is a widely studied reaction. Typically, it is carried out under basic conditions, where a base such as K₂CO₃ or NaH deprotonates the pyrazole N-H, followed by the addition of an alkyl halide semanticscholar.orgmdpi.com. The regioselectivity of the reaction is often controlled by steric hindrance; the alkyl group tends to attach to the less sterically hindered nitrogen atom semanticscholar.orgmdpi.com. For example, in 3-substituted pyrazoles, alkylation often preferentially occurs at the N1 position researchgate.net. Alternative methods include acid-catalyzed alkylation using electrophiles like trichloroacetimidates semanticscholar.orgmdpi.com.

N-Acylation: As mentioned in section 3.1.1, acylation can occur on the ring nitrogens. The reaction with acyl halides or anhydrides can yield N-acylpyrazoles. For instance, reaction with hydrazine hydrate in refluxing glacial acetic acid is a known method to produce 1-acetyl pyrazoles researchgate.net. The choice of conditions can influence the ratio of N-acylation to O-acylation.

TransformationReagent(s)Product(s)Notes
N-AlkylationR-X, K₂CO₃1-alkyl and 2-alkyl pyrazole isomersRegioselectivity is sterically controlled mdpi.comresearchgate.net
N-AlkylationTrichloroacetimidates, Brønsted acid1-alkyl and 2-alkyl pyrazole isomersAcid-catalyzed method semanticscholar.orgmdpi.com
N-AcylationAcetic AnhydrideN-acetyl pyrazoleCan occur with O-acylation
N-SulfonylationR-SO₂Cl, TEAN-sulfonyl pyrazoleForms stable sulfonamides nih.gov

This table presents common methods for the N-functionalization of the pyrazole ring.

Modifications at the Hydroxyl Group

The hydroxyl group at the C3 position of the pyrazole ring in this compound is a key site for chemical modification, allowing for the introduction of a diverse range of functionalities through etherification and esterification reactions. These transformations can significantly alter the compound's physicochemical properties.

Etherification (O-alkylation): The hydroxyl group can be converted to an ether linkage via O-alkylation. This reaction is typically achieved by treating the pyrazole with an alkyl halide in the presence of a base. The choice of base and reaction conditions is critical to control the selectivity between N-alkylation and O-alkylation, a common challenge in the derivatization of N-unsubstituted pyrazoles. mdpi.comresearchgate.net Studies on similar 3-hydroxypyrazole systems have shown that the use of different bases can direct the reaction towards the desired O-alkylated product. For instance, the use of a milder base might favor O-alkylation, while stronger bases could lead to deprotonation of the pyrazole nitrogen and subsequent N-alkylation. mdpi.com

Esterification: The hydroxyl group can also undergo esterification to form the corresponding ester. This can be accomplished using various standard esterification protocols, such as reaction with an acyl chloride or a carboxylic anhydride in the presence of a base, or through acid-catalyzed esterification with a carboxylic acid. medcraveonline.com The reactivity of the hydroxyl group towards acylation allows for the introduction of a wide array of acyl groups, thereby enabling fine-tuning of the molecule's properties.

Palladium-Catalyzed Cross-Coupling Reactions at the Pyrazole Core

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be effectively applied to the pyrazole core of this compound. To enable these reactions, the pyrazole ring must first be functionalized with a suitable leaving group, typically a halide or a triflate. The hydroxyl group can be converted to a triflate, which is an excellent leaving group for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions. nih.govresearchgate.netnih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents at the pyrazole core. nih.govrsc.org After conversion of the 3-hydroxy group to a 3-triflyloxy group, the compound can be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds. wikipedia.orgnumberanalytics.comlibretexts.orgnih.govorganic-chemistry.org This methodology can be used to introduce primary or secondary amines at the pyrazole core. Similar to the Suzuki-Miyaura coupling, this often requires the presence of a suitable leaving group on the pyrazole ring.

The table below summarizes representative palladium-catalyzed cross-coupling reactions applicable to pyrazole systems.

Cross-Coupling ReactionReagents and ConditionsProduct Type
Suzuki-MiyauraAryl/vinyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃)Aryl/vinyl-substituted pyrazole
Buchwald-HartwigAmine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., XPhos), base (e.g., NaOtBu)Amino-substituted pyrazole
SonogashiraTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N)Alkynyl-substituted pyrazole

Regioselectivity and Chemoselectivity in Derivatization Processes

The presence of multiple reactive sites in this compound—namely the two ring nitrogens, the hydroxyl group, the carboxylic acid group, and the C5 position of the pyrazole ring—necessitates careful control of reaction conditions to achieve the desired regioselectivity and chemoselectivity.

N- vs. O-Alkylation: A primary challenge in the alkylation of 3-hydroxypyrazoles is controlling the site of alkylation between the ring nitrogen and the hydroxyl oxygen. The outcome of this competition is influenced by several factors, including the nature of the alkylating agent, the base employed, the solvent, and the temperature. mdpi.comresearchgate.net Steric hindrance around the nitrogen atoms can also play a role in directing the alkylation to the oxygen atom. researchgate.net

Regioselective C-H Functionalization: Direct C-H functionalization at the C5 position of the pyrazole ring is a powerful strategy for introducing substituents without the need for pre-functionalization. Palladium-catalyzed direct arylation has been shown to be effective for the C5-arylation of various azoles. nih.govresearchgate.net The regioselectivity of this reaction is often high, favoring the C5 position due to its electronic properties and steric accessibility.

The following table outlines the key factors influencing selectivity in the derivatization of this compound.

Reaction TypeCompeting SitesKey Factors Influencing Selectivity
AlkylationN1, N2, O3Base strength, solvent polarity, temperature, steric hindrance
AcylationN1, N2, O3Reactivity of acylating agent, basicity of the medium
C-H ArylationC5Catalyst and ligand choice, directing groups

Mechanism of Key Chemical Transformations

Understanding the mechanisms of the key chemical transformations is essential for optimizing reaction conditions and predicting outcomes.

Mechanism of Palladium-Catalyzed Cross-Coupling: The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, involves a catalytic cycle. wikipedia.orgnumberanalytics.comlibretexts.org The cycle typically begins with the oxidative addition of the pyrazole halide or triflate to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation (in the case of Suzuki-Miyaura) with the organoboron reagent or coordination and deprotonation of the amine (in the case of Buchwald-Hartwig). The final step is reductive elimination, which forms the desired product and regenerates the palladium(0) catalyst, allowing the cycle to continue.

Mechanism of N- vs. O-Alkylation: The competition between N- and O-alkylation is governed by the principles of hard and soft acid-base (HSAB) theory. The pyrazole anion is an ambident nucleophile with a "harder" nitrogen center and a "softer" oxygen center. "Hard" alkylating agents (e.g., dimethyl sulfate) tend to react at the harder nitrogen site, while "softer" alkylating agents (e.g., allyl bromide) may show a preference for the softer oxygen site. Reaction conditions that favor kinetic control (e.g., low temperature) may favor O-alkylation, whereas thermodynamically controlled conditions can lead to the more stable N-alkylated product.

Applications of 3 Hydroxy 1h Pyrazol 4 Yl Acetic Acid As a Building Block in Complex Molecular Architectures

Synthesis of Pyrazole-Fused Heterocyclic Systems

The bifunctional nature of the (3-hydroxy-1H-pyrazol-4-yl)acetic acid scaffold lends itself to a variety of cyclocondensation and multicomponent reactions to form pyrazole-fused heterocyclic systems. These fused systems are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. While specific examples starting directly from this compound are not extensively detailed in readily available literature, the general reactivity of pyrazole (B372694) derivatives provides a clear indication of its potential applications.

The acetic acid side chain can be readily transformed into various functional groups, such as esters or amides, which can then participate in intramolecular cyclization reactions with the pyrazole ring or with substituents on the pyrazole ring. For instance, the carboxylic acid can be converted to an ester, and the adjacent methylene (B1212753) group can be functionalized to create a 1,3-dicarbonyl system, a key precursor for Knorr-type pyrazole synthesis, leading to the formation of fused pyrazolo[3,4-d]pyridazines or pyrazolo[1,5-a]pyrimidines. chemicalbook.comresearchgate.netnih.gov

Multicomponent reactions (MCRs) offer an efficient pathway to complex fused systems. In this context, derivatives of this compound could serve as one of the key components. For example, the corresponding aldehyde or a β-ketoester derivative could participate in MCRs with hydrazines and other reagents to construct elaborate fused pyrazole architectures, such as pyrazolo[3,4-b]pyridines. mdpi.comnih.gov

Table 1: Potential Pyrazole-Fused Heterocyclic Systems from this compound Derivatives

Fused SystemPrecursor Derivative from this compoundReaction Type
Pyrazolo[3,4-d]pyridazineβ-ketoesterCyclocondensation
Pyrazolo[1,5-a]pyrimidineβ-enaminoneCyclocondensation
Pyrazolo[3,4-b]pyridinePyrazole-4-carbaldehydeMulticomponent Reaction

Incorporation into Target Molecules for Biological Research

The pyrazole scaffold is a well-established privileged structure in drug discovery, appearing in a multitude of approved pharmaceuticals. thieme-connect.comgoogle.com this compound serves as a valuable starting material for the synthesis of more complex molecules with specific biological targets.

A significant application of pyrazole derivatives is in the synthesis of soluble guanylate cyclase (sGC) stimulators, a class of drugs used to treat pulmonary hypertension and heart failure. nih.govresearchgate.net The approved drug Vericiguat, an sGC stimulator, features a central pyrazolo[3,4-b]pyridine core. chemicalbook.comijnrd.orgiipseries.orgacs.org The synthesis of Vericiguat begins with a 5-amino-1H-pyrazole-3-carboxylate, highlighting the critical role of functionalized pyrazole precursors. chemicalbook.comijnrd.orgiipseries.org

While not a direct precursor in the published synthesis of Vericiguat, this compound represents a structurally related and modifiable starting material for the synthesis of novel sGC stimulators. The acetic acid moiety can be converted to the required carboxylate, and the pyrazole ring can be further functionalized to construct the fused pyridine (B92270) ring and introduce other necessary substituents.

Table 2: Key Pyrazole Intermediate in the Synthesis of Vericiguat

IntermediateRole in Synthesis
5-amino-1H-pyrazole-3-carboxylateCore building block for the pyrazolo[3,4-b]pyridine ring system

The pyrazole nucleus is a versatile scaffold for a wide range of biologically active compounds, including kinase inhibitors, antibacterial agents, and anti-inflammatory drugs. nih.govthieme-connect.commdpi.com The functional groups of this compound provide convenient handles for diversification. The carboxylic acid can be converted into amides, esters, or other functional groups, while the hydroxyl group can be alkylated or acylated. These modifications allow for the exploration of structure-activity relationships (SAR) and the optimization of biological activity. google.com

Development of Combinatorial Libraries Utilizing the this compound Core

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large libraries of related compounds. The this compound core is well-suited for the construction of such libraries. The carboxylic acid functionality can be used as a point of attachment to a solid support, allowing for solid-phase synthesis. ijnrd.orgiipseries.org

Once attached to the resin, the pyrazole ring and its substituents can be modified in a stepwise fashion using a variety of reagents. This approach allows for the generation of a large number of diverse pyrazole derivatives in a spatially segregated format, which can then be screened for biological activity. The use of a rigid scaffold like the pyrazole core helps to constrain the conformational flexibility of the library members, which can lead to higher affinity binding to biological targets. mdpi.com

Radiosynthesis and Isotopic Labeling for Research Applications

Isotopically labeled compounds are indispensable tools in modern research, particularly in drug metabolism and pharmacokinetic (DMPK) studies, as well as in imaging techniques like Positron Emission Tomography (PET). google.comgoogleapis.com

The synthesis of deuterated or carbon-13 labeled this compound can be achieved through various established methods. Deuterium (B1214612) can be introduced by using deuterated starting materials or through hydrogen-deuterium exchange reactions on the final compound or its precursors. derpharmachemica.com For instance, the methylene protons of the acetic acid side chain could potentially be exchanged for deuterium under basic conditions using a deuterium source like D₂O.

Carbon-13 can be incorporated by using a ¹³C-labeled precursor in the synthesis of the pyrazole ring. For example, a ¹³C-labeled β-dicarbonyl compound could be used in a Knorr-type pyrazole synthesis to introduce the isotope into the pyrazole core. These labeled compounds can then be used in metabolic studies to trace the fate of the molecule in biological systems.

Table 3: Potential Isotopically Labeled Positions in this compound

IsotopePotential Labeled Position(s)Application
Deuterium (²H)Methylene group of the acetic acid side chain, aromatic protons of the pyrazole ringMetabolic stability studies, internal standards for mass spectrometry
Carbon-13 (¹³C)Pyrazole ring carbons, carboxylic acid carbon, methylene carbonMetabolic pathway analysis, mechanistic studies

Introduction of Positron Emitting Isotopes (e.g., Carbon-11 (B1219553), Fluorine-18) for Positron Emission Tomography (PET) Studies

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that provides three-dimensional images of biological processes in vivo. This is achieved through the use of molecules labeled with positron-emitting radionuclides. The pyrazole framework has proven to be a valuable scaffold for the development of PET radiotracers.

Derivatives of pyrazole have been successfully labeled with Carbon-11 ([¹¹C]), a positron emitter with a half-life of approximately 20.4 minutes. For instance, carbon-11 labeled analogs of certain pyrazol-4-yl-pyridine compounds have been synthesized and evaluated for their potential in in vivo imaging. nih.gov While direct labeling of this compound with ¹¹C is not extensively documented in publicly available literature, its structural motifs are amenable to established radiolabeling strategies. The carboxylic acid group, for example, could potentially be targeted for ¹¹C-methylation to form a methyl ester, or the pyrazole ring itself could be a site for the introduction of a ¹¹C-labeled alkyl group.

Similarly, Fluorine-18 ([¹⁸F]), with its longer half-life of 109.8 minutes, is a widely used radionuclide in PET imaging. The pyrazole core is a key component in a variety of [¹⁸F]-labeled radiotracers developed for imaging different biological targets. nih.gov For example, radiofluorinated analogues of pyrazol-4-yl-pyridine derivatives have been synthesized for imaging specific receptors in the brain. nih.gov The synthesis of such tracers often involves the introduction of a fluorine-bearing side chain. The this compound molecule could serve as a precursor in multi-step syntheses where a fluoroalkyl side chain is incorporated, or where the hydroxyl group is replaced by [¹⁸F]fluorine via nucleophilic substitution, a common method in [¹⁸F] radiochemistry.

The development of novel PET radioligands often involves structure-activity relationship studies to optimize properties like brain uptake and target specificity. In this context, the pyrazole scaffold of this compound offers a template that can be chemically modified to enhance its suitability for PET imaging applications.

Table 1: Positron Emitting Isotopes for PET Studies

Isotope Half-life (minutes) Common Applications in Pyrazole Chemistry
Carbon-11 (¹¹C) 20.4 Labeling of pyrazole derivatives for in vivo imaging of receptors. nih.gov
Fluorine-18 (¹⁸F) 109.8 Development of radiotracers for imaging various biological targets. nih.gov

Use of Tritium and Carbon-14 (B1195169) for Compound and Substrate Tissue Distribution Assays

Beyond in vivo imaging, understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial in drug development. Radioisotopes such as Tritium ([³H]) and Carbon-14 ([¹⁴C]) are instrumental in these studies due to their long half-lives, which allow for detailed ex vivo analysis.

A patent application explicitly mentions the utility of isotopically labeled compounds derived from precursors like this compound for tissue distribution assays. The document states that tritiated (i.e., ³H) and carbon-14 (i.e., ¹⁴C) isotopes are valuable for their ease of preparation and detection in such studies. googleapis.com

Tritium ([³H]) labeling is a common strategy to track the biodistribution of a molecule. While specific examples of tritiated this compound are not detailed, the pyrazole ring contains positions that could be amenable to tritiation through catalytic exchange reactions. Once labeled, the compound can be administered in preclinical models, and subsequent analysis of various tissues and fluids can reveal its distribution and localization. For instance, radiolabeled antagonists have been used in binding assays, and tritium-labeled compounds are often employed for this purpose. nih.gov

Carbon-14 ([¹⁴C]) labeling is the gold standard for quantitative tissue distribution and mass balance studies. The acetic acid moiety of this compound provides a clear site for the introduction of a ¹⁴C label, for example, at the carboxylic acid carbon. By synthesizing a [¹⁴C]-labeled version of a drug candidate derived from this building block, researchers can precisely track the parent compound and its metabolites throughout the body, providing critical data on its pharmacokinetic profile. googleapis.com

The ability to incorporate these isotopes into molecules derived from this compound underscores its importance as a versatile building block in the development of new chemical entities for both diagnostic and therapeutic research.

Table 2: Isotopes for Tissue Distribution Assays

Isotope Half-life Common Applications Mentioned in Relation to Pyrazole Derivatives
Tritium (³H) 12.32 years Compound and substrate tissue distribution assays. googleapis.com Yes googleapis.com
Carbon-14 (¹⁴C) 5,730 years Compound and substrate tissue distribution assays. googleapis.com Yes googleapis.com

Computational and Theoretical Investigations of 3 Hydroxy 1h Pyrazol 4 Yl Acetic Acid

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule. For (3-hydroxy-1H-pyrazol-4-yl)acetic acid, methods like Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G(d) are commonly employed to perform geometry optimization. nih.govresearchgate.netinpressco.com

These calculations predict the bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy state. The pyrazole (B372694) ring is expected to be largely planar, a characteristic feature of aromatic heterocyclic systems. nih.gov However, the acetic acid substituent at the C4 position introduces conformational flexibility. Rotation around the C4-C(acetic) and C-C(OOH) single bonds allows the side chain to adopt various spatial orientations. Theoretical conformational analysis helps identify the most stable conformer, which is often stabilized by intramolecular hydrogen bonds, for instance, between the carboxylic acid proton and the N2 nitrogen of the pyrazole ring. bohrium.com

Table 1: Predicted Geometrical Parameters for this compound Note: These are representative values based on DFT calculations of similar pyrazole structures and may not reflect experimentally determined parameters.

ParameterBond/AnglePredicted Value
Bond Length (Å)N1-N21.35 Å
C3-O(H)1.36 Å
C4-C(H2)1.51 Å
C(O)-OH1.35 Å
Bond Angle (°)N1-N2-C3112.0°
N2-C3-C4105.5°
C4-C(H2)-C(O)113.0°

Electronic Structure Analysis and Reactivity Prediction

The electronic properties of a molecule govern its reactivity. Frontier Molecular Orbital (FMO) theory is a key computational tool used to analyze this. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For pyrazole derivatives, the HOMO is often distributed over the pyrazole ring, while the LUMO may be localized on specific substituents.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. uni-muenchen.de The MEP map uses a color scale to indicate regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), typically shown in red, and regions of positive potential (electron-poor, susceptible to nucleophilic attack), shown in blue. cram.comwolfram.com For this compound, negative potential is expected around the N2 atom of the pyrazole ring and the oxygen atoms of the hydroxy and carboxylic acid groups, identifying them as sites for hydrogen bonding and electrophilic interaction. researchgate.netresearchgate.net Positive potential is anticipated around the N-H and O-H protons.

Table 2: Calculated Quantum Chemical Descriptors Note: These values are hypothetical and serve to illustrate typical results from electronic structure analysis.

DescriptorPredicted Value (eV)Implication
EHOMO-6.8 eVElectron-donating ability
ELUMO-1.5 eVElectron-accepting ability
Energy Gap (ΔE)5.3 eVHigh chemical stability

Theoretical Studies on Reaction Mechanisms of this compound Derivatization

Computational chemistry can elucidate the pathways of chemical reactions, providing insights into the feasibility and selectivity of derivatization. For this compound, several reactive sites are available for modification, including the pyrazole N1-H, the C3-OH, and the carboxylic acid group.

Theoretical studies can model reaction mechanisms such as:

N-Alkylation: The pyrazole ring can be alkylated at either the N1 or N2 position. DFT calculations can determine the transition state energies for both pathways. wuxiapptec.com The regioselectivity (preference for N1 vs. N2) is often influenced by steric hindrance and the nature of the alkylating agent, with calculations helping to predict the major product. researchgate.netsemanticscholar.orgresearchgate.net

Esterification: The carboxylic acid group can be converted to an ester. Computational models can investigate the mechanism, which typically involves protonation of the carbonyl oxygen followed by nucleophilic attack by an alcohol. researchgate.net These studies can help optimize reaction conditions by predicting activation energies.

Amide Formation: Reaction of the carboxylic acid with an amine to form an amide can also be modeled. Theoretical calculations can explore the reaction pathway and the stability of intermediates, guiding synthetic strategies. nih.gov

By calculating the energy profiles of these reaction pathways, chemists can predict which products are most likely to form under specific conditions.

Molecular Docking and Ligand-Protein Interaction Studies (when used as a fragment in larger molecules)

The this compound scaffold is a valuable fragment in drug design. Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a protein target. researchgate.netasianpubs.org This method is crucial for understanding the potential pharmacological activity of derivatives containing this fragment. nih.govresearchgate.net

In a typical docking study, the pyrazole scaffold can engage in various non-covalent interactions with amino acid residues in the protein's binding pocket: nih.gov

Hydrogen Bonding: The pyrazole N1-H (donor), N2 (acceptor), C3-OH (donor/acceptor), and the carboxylic acid group (donor/acceptor) are all capable of forming strong hydrogen bonds, which are critical for anchoring the ligand to the protein. nih.gov

Hydrophobic Interactions: The pyrazole ring itself can participate in hydrophobic or π-stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. nih.gov

For example, docking studies on pyrazole derivatives have shown that the pyrazole core can effectively interact with the hinge region of protein kinases, a common target in cancer therapy. mdpi.com The specific interactions and the calculated binding energy provide an estimate of the ligand's affinity for the target, guiding the design of more potent and selective inhibitors. researchgate.netbohrium.comrjptonline.org

Table 3: Hypothetical Molecular Docking Results for a Derivative

Protein TargetBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Protein Kinase (e.g., RET)-8.5Ala807H-Bond (N-H of pyrazole)
Glu775H-Bond (C=O of acid)
Phe912π-π Stacking (Pyrazole ring)

Spectroscopic Property Prediction and Interpretation

Computational methods are highly effective at predicting spectroscopic properties, which aids in the structural characterization of newly synthesized compounds. tandfonline.com

NMR Spectroscopy: DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method can accurately predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. dntb.gov.uaresearchgate.net By comparing the calculated spectrum with the experimental one, each signal can be confidently assigned to a specific atom in the molecule. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum can also be calculated theoretically. fu-berlin.de These calculations help assign the observed absorption bands to specific molecular vibrations, such as the O-H stretch of the hydroxyl and carboxylic acid groups, the N-H stretch of the pyrazole ring, and the C=O stretch of the carboxylic acid. nih.gov

This correlation between theoretical and experimental spectra is a powerful tool for confirming the identity and purity of this compound and its derivatives.

Table 4: Predicted vs. Representative Experimental Spectroscopic Data

SpectroscopyGroup/ProtonPredicted ValueTypical Experimental Range
1H NMRN-H (ring)12.5-13.5 ppm12.0-14.0 ppm
C5-H (ring)7.5-8.0 ppm7.4-8.1 ppm
-CH2-3.4-3.8 ppm3.3-3.9 ppm
IR (cm-1)O-H (acid)~3000 cm-1 (broad)2500-3300 cm-1
C=O (acid)~1710 cm-11700-1725 cm-1
N-H (ring)~3150 cm-13100-3200 cm-1

Future Research Directions and Synthetic Innovations Pertaining to 3 Hydroxy 1h Pyrazol 4 Yl Acetic Acid

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of (3-hydroxy-1H-pyrazol-4-yl)acetic acid and its derivatives will increasingly prioritize green and sustainable chemistry principles to minimize environmental impact. nih.govresearchgate.net Conventional methods often rely on hazardous reagents and organic solvents, prompting a shift towards more eco-friendly alternatives. mdpi.com

Future research will likely focus on:

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, which reduces waste and simplifies purification processes. mdpi.com

Green Solvents: Employing benign solvents like water or bio-solvents when a reaction medium is necessary.

Energy Efficiency: Utilizing alternative energy sources such as microwave irradiation and ultrasonication to accelerate reaction times and improve yields. mdpi.com

Atom Economy: Designing synthetic routes, such as multicomponent reactions (MCRs), that maximize the incorporation of all starting materials into the final product, thus generating minimal waste. nih.gov

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Pyrazole (B372694) Derivatives
ParameterConventional MethodsSustainable Future Directions
SolventsOften uses hazardous organic solvents (e.g., toluene, CH₂Cl₂). mdpi.comWater, bio-solvents, or solvent-free conditions. mdpi.comresearchgate.net
Energy SourceConventional heating (oil baths).Microwave irradiation, ultrasonication. mdpi.com
CatalystsOften uses stoichiometric, non-recyclable reagents.Recyclable, non-toxic, or bio-organic catalysts. researchgate.net
EfficiencyCan have lower atom economy and generate significant waste.High atom economy, especially via multicomponent reactions. nih.gov
SafetyMay involve hazardous reagents and harsh conditions. mdpi.comOperationally simpler and environmentally benign. researchgate.net

Development of Advanced Catalytic Methods for Derivatization

Catalysis is fundamental to modern organic synthesis, and its application to the derivatization of this compound is a key area for future innovation. The development of advanced catalytic systems can offer higher efficiency, selectivity, and sustainability.

Promising research directions include:

Heterogeneous Catalysts: The use of solid-supported catalysts, such as nano-ZnO or silica (B1680970) gel-bound catalysts, simplifies product purification and allows for catalyst recycling, aligning with green chemistry principles.

Biocatalysis: Employing enzymes as catalysts can provide exceptional selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing side reactions.

Photoredox Catalysis: Visible-light photoredox catalysis represents a mild and powerful method for generating reactive intermediates, enabling novel transformations on the pyrazole core under ambient conditions.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, is revolutionizing the production of chemical compounds by offering superior control over reaction parameters compared to traditional batch methods. nih.govorganic-chemistry.org Integrating the synthesis of this compound derivatives with flow chemistry and automation presents a significant opportunity for advancement.

Key advantages and future goals include:

Enhanced Safety and Scalability: Flow reactors handle smaller volumes at any given time, mitigating risks associated with exothermic reactions and allowing for safer handling of hazardous intermediates. organic-chemistry.org This also facilitates easier and more reliable scaling up of production. nih.gov

Improved Efficiency: The precise control over temperature, pressure, and mixing in microreactors can lead to higher yields and purity in shorter reaction times. mdpi.com Sthalam and his group demonstrated a significant reduction in reaction time from 9 hours in batch to just 16 minutes in flow for a pyrazole derivative synthesis. mdpi.com

Automation and Library Synthesis: Automated flow synthesis platforms can accelerate the discovery process by enabling the rapid generation of a library of derivatives. acs.org By systematically varying reagents and conditions, researchers can efficiently explore the chemical space around the this compound scaffold. organic-chemistry.orgacs.org

Table 2: Advantages of Flow Chemistry for Pyrazole Synthesis
FeatureBenefit in Synthesizing Pyrazole DerivativesReference
Precise Parameter ControlHigher yields, increased product purity, and better reproducibility. organic-chemistry.org
Enhanced SafetyImproved handling of reactive intermediates and better thermal management. nih.gov
ScalabilityMore efficient and predictable scale-up from lab to industrial production. mdpi.com
AutomationEnables high-throughput screening and rapid library generation. acs.org

Expansion into Novel Material Science Applications

The inherent structural features of pyrazoles, particularly their ability to participate in hydrogen bonding and π-π stacking, make them attractive candidates for applications in material science. mdpi.com The functional groups of this compound provide handles for incorporation into larger macromolecular structures.

Future research will likely explore:

Polymer Scaffolds: The acetic acid and hydroxyl groups can be used as points of attachment or as monomers for polymerization. For instance, a pyrazole-derived methacrylate (B99206) monomer has been successfully synthesized and polymerized, with its thermal degradation kinetics investigated. This demonstrates the feasibility of creating novel polymers incorporating the pyrazole core.

Self-Assembly and Supramolecular Chemistry: The NH and hydroxyl groups of the pyrazole are excellent hydrogen bond donors and acceptors. This facilitates the self-assembly of molecules into ordered supramolecular structures like dimers, trimers, tetramers, and even infinite chains. nih.govresearchgate.net These self-assembled structures are foundational for developing functional materials, such as liquid crystals and organic gels.

Metal-Organic Frameworks (MOFs): The dicarboxylic derivatives of pyrazoles are valuable building blocks for creating MOFs. The acetic acid moiety on this compound could be similarly utilized to coordinate with metal ions, forming porous, crystalline materials with potential applications in gas storage, separation, and catalysis.

Design of New Pyrazole-Based Architectures Utilizing the Compound's Unique Features

The bifunctional nature of this compound makes it an ideal starting material for constructing more complex, multi-ring heterocyclic systems. The hydroxyl and carboxylic acid groups can be selectively reacted to build fused or linked molecular architectures with unique properties.

Future synthetic strategies may focus on:

Fused Heterocycles: Intramolecular cyclization reactions can be designed to fuse new rings onto the pyrazole core, leading to novel scaffolds like pyrano[2,3-c]pyrazoles or pyrazolo[3,4-b]quinolines. nih.govnih.gov

Multi-component Reactions: Using the compound as a substrate in MCRs can efficiently generate highly complex and diverse molecular structures in a single step.

Vilsmeier-Haack and Related Reactions: The Vilsmeier-Haack reaction is a powerful tool for introducing formyl groups onto pyrazole rings, which can then serve as intermediates for synthesizing a wide array of derivatives, including linked bi-heterocyclic systems. The activated pyrazole ring in this compound is a prime candidate for such functionalization, paving the way for new molecular designs.

By leveraging these advanced synthetic strategies, chemists can unlock the full potential of this compound as a versatile platform for innovation in both medicinal chemistry and material science.

Q & A

Q. Optimization Parameters :

ParameterOptimal RangeImpact
Temperature60–80°CHigher temperatures accelerate reaction but may degrade sensitive groups.
SolventEthanol/water mixtureBalances solubility and reaction efficiency.
Stoichiometry1:1.2 (pyrazole:chloroacetic acid)Excess reagent improves yield but complicates purification.
Characterization via NMR (to confirm substitution patterns) and HPLC (purity >95%) is critical .

How do structural modifications of this compound influence its biological activity?

Advanced Research Focus
Modifications at the pyrazole ring or acetic acid sidechain alter pharmacological properties:

  • Hydroxyl Group : Essential for hydrogen bonding with target proteins (e.g., enzymes like cyclooxygenase). Methylation here reduces solubility but increases lipophilicity .
  • Acetic Acid Chain : Esterification (e.g., ethyl esters) enhances membrane permeability but requires hydrolysis for activation .

Q. Experimental Design :

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., methyl, phenyl, or halogen substituents) and test in vitro against relevant targets.
  • Molecular Docking : Use software like AutoDock to predict binding modes with proteins (e.g., COX-2 or kinases). Compare computational results with assay data to resolve discrepancies .

What analytical techniques are most effective for characterizing this compound and its derivatives?

Q. Basic Research Focus

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm substitution patterns (e.g., pyrazole C-3 hydroxy group at δ 10–12 ppm) .
    • IR : Detect carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl (O–H stretch ~3200 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H]+ for C₆H₇N₂O₃: calc. 155.0458, obs. 155.0455) .

Q. Advanced Applications :

  • X-ray Crystallography : Resolve 3D conformation to study intermolecular interactions (e.g., hydrogen-bonding networks) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability for formulation studies .

How can computational methods aid in understanding the reactivity of this compound?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate charge distribution to predict electrophilic/nucleophilic sites. For example, the pyrazole N-2 atom is electron-rich, favoring alkylation .
  • Reaction Pathway Modeling : Simulate intermediates in acid-catalyzed esterification or decarboxylation reactions .
  • Solvent Effects : Use COSMO-RS to optimize solvent selection for synthesis or crystallization .

How should researchers address contradictions in biological assay data for this compound?

Advanced Research Focus
Common discrepancies arise from:

  • Assay Conditions : Variations in pH, ionic strength, or cell lines (e.g., IC₅₀ differences in cancer vs. normal cells).
  • Sample Purity : Trace impurities (e.g., unreacted starting materials) may interfere. Validate via HPLC-MS .

Q. Resolution Strategies :

Dose-Response Repetition : Conduct triplicate assays with independent synthetic batches.

Counter-Screening : Test against off-target proteins to rule out nonspecific effects.

Meta-Analysis : Compare results with structurally related compounds (e.g., pyrazolone derivatives) to identify trends .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Research Focus

  • Reaction Exotherms : Control temperature rigorously to avoid side reactions (e.g., decarboxylation at >100°C) .
  • Purification : Replace column chromatography with recrystallization or acid-base partitioning for cost efficiency.
  • Yield Optimization : Use Design of Experiments (DoE) to model interactions between variables (e.g., solvent volume vs. stirring rate) .

How does the compound’s solubility profile impact formulation for in vivo studies?

Q. Basic Research Focus

  • Aqueous Solubility : Poor at neutral pH (logP ~1.5); improve via salt formation (e.g., sodium or lysine salts) .
  • Co-Solvents : Use PEG-400 or cyclodextrins to enhance bioavailability in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.